4-Methoxybutane-1-thiol
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Overview
Description
4-Methoxybutane-1-thiol: is an organic compound with the molecular formula C(5)H({12})OS. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl group. This compound is known for its distinctive odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybutane-1-thiol can be synthesized through the nucleophilic substitution reaction of 4-methoxybutyl bromide with sodium hydrosulfide. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar nucleophilic substitution reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The final product is purified using advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Methoxybutane-1-thiol undergoes oxidation to form disulfides, sulfinic acids, and sulfonic acids.
Common Reagents and Conditions:
Oxidation: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reduction: Zinc, hydrochloric acid.
Substitution: Sodium hydrosulfide, thiourea.
Major Products Formed:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: this compound.
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
4-Methoxybutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: It serves as a reagent in biochemical assays to study the role of thiols in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological thiols and disulfides.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Methoxybutane-1-thiol involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. In biological systems, it can interact with thiol groups in proteins and enzymes, potentially altering their function. The sulfur atom in the thiol group can form disulfide bonds with other thiols, leading to changes in protein structure and activity .
Comparison with Similar Compounds
Butane-1-thiol: Similar in structure but lacks the methoxy group.
Methanethiol: A simpler thiol with a single carbon atom. It is used as a warning agent in natural gas due to its strong odor.
Ethanethiol: Another simple thiol used in the chemical industry and as a flavoring agent.
Uniqueness of 4-Methoxybutane-1-thiol: The presence of the methoxy group in this compound makes it unique compared to other thiols. This functional group can influence its reactivity and interactions with other molecules, making it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
4-methoxybutane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-6-4-2-3-5-7/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPMCCAEXSBQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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